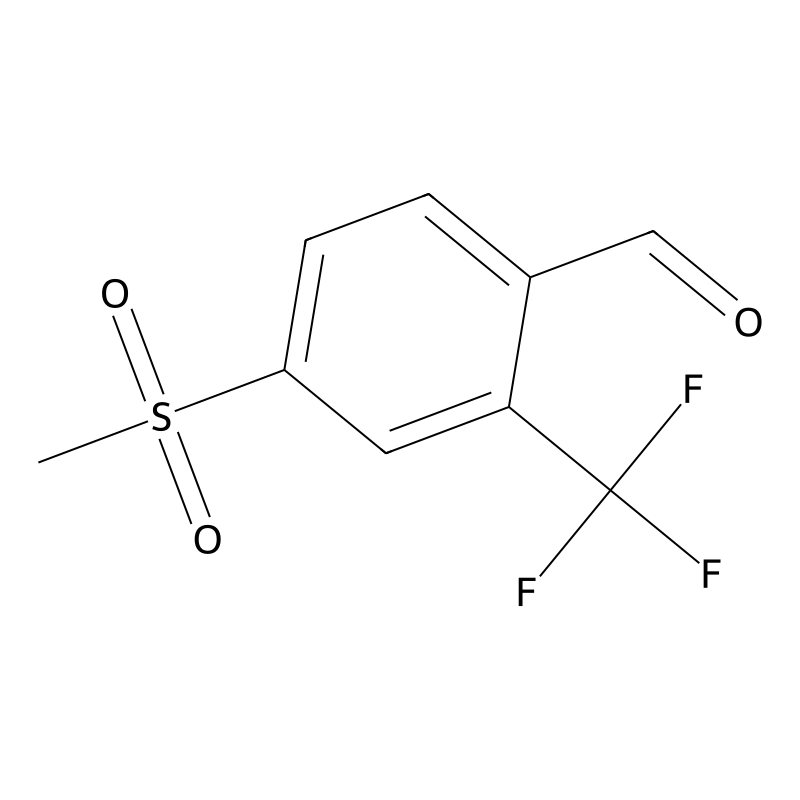

2-Formyl-5-(methylsulphonyl)benzotrifluoride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Chemical Properties and Potential Uses

Availability of Information

Scientific literature databases like Google Scholar: or ScienceDirect: don't yield significant results for this specific compound in relation to published research. It's possible that 2-Formyl-5-(methylsulphonyl)benzotrifluoride might be a relatively new compound or one not widely studied yet.

Future Research Directions

- Organic synthesis: As a building block for the synthesis of more complex molecules with desired properties.

- Medicinal chemistry: Exploring its potential for biological activity or use as a scaffold for drug discovery.

- Material science: Investigating its application in the development of novel materials with specific functionalities.

2-Formyl-5-(methylsulphonyl)benzotrifluoride is a synthetic organic compound with the molecular formula and a CAS number of 1215310-75-0. This compound features a benzene ring substituted with a formyl group, a methylsulfonyl group, and three fluorine atoms. It is characterized by its high purity (≥ 97%) and is typically stored at temperatures between 0°C and 8°C to maintain stability .

The chemical reactivity of 2-Formyl-5-(methylsulphonyl)benzotrifluoride can be attributed to its electrophilic nature due to the presence of the formyl group. It can undergo several reactions, including:

- Nucleophilic Addition: The formyl group can react with nucleophiles such as amines or alcohols to form corresponding derivatives.

- Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the fluorine atoms can influence the regioselectivity of the substitution.

- Reduction Reactions: The aldehyde functionality can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Synthesis of 2-Formyl-5-(methylsulphonyl)benzotrifluoride can be achieved through several methods:

- Formylation of Benzene Derivatives: Starting from 5-(methylsulphonyl)benzotrifluoride, the introduction of the formyl group can be achieved using formic acid or other formylating agents under acidic conditions.

- Sulfonylation followed by Fluorination: The synthesis may also involve initial sulfonylation of a suitable benzene derivative followed by fluorination using fluorinating agents like sulfur tetrafluoride.

- Multistep Synthetic Pathways: A combination of reactions including Friedel-Crafts acylation and subsequent modifications may be employed for more complex synthetic routes.

2-Formyl-5-(methylsulphonyl)benzotrifluoride has potential applications in various fields:

- Pharmaceutical Industry: As a building block in drug synthesis, particularly in developing anti-inflammatory or analgesic agents.

- Chemical Research: Utilized in studies exploring structure-activity relationships due to its unique functional groups.

- Material Science: May serve as an intermediate in synthesizing advanced materials or coatings due to its chemical stability and reactivity.

Interaction studies involving 2-Formyl-5-(methylsulphonyl)benzotrifluoride could focus on:

- Reactivity with Biological Molecules: Investigating how this compound interacts with proteins or nucleic acids could reveal its potential therapeutic effects.

- Environmental Interactions: Understanding its behavior in various environmental conditions could provide insights into its stability and degradation pathways.

Several compounds share structural similarities with 2-Formyl-5-(methylsulphonyl)benzotrifluoride. Here are some notable comparisons:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-Fluorobenzaldehyde | Aromatic aldehyde with one fluorine | Used in organic synthesis; relatively simple structure |

| 5-Methylsulfonyl-2-nitrobenzoic acid | Contains nitro group instead of formyl | Exhibits different reactivity due to nitro group |

| Benzotrifluoride | Contains three fluorine atoms | Highly reactive; used in various industrial applications |

| 4-Methylbenzenesulfonamide | Sulfonamide derivative | Exhibits antibacterial properties |

The uniqueness of 2-Formyl-5-(methylsulphonyl)benzotrifluoride lies in its combination of a formyl group with both methylsulfonyl and trifluoromethyl substitutions, which may impart distinct chemical reactivity and biological activity compared to related compounds.